1-(5-Tert-butylpyridin-2-YL)ethanone

Description

Properties

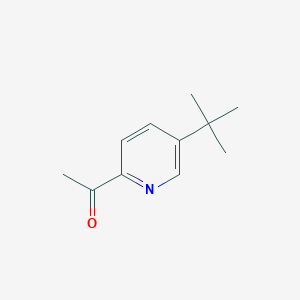

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(5-tert-butylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C11H15NO/c1-8(13)10-6-5-9(7-12-10)11(2,3)4/h5-7H,1-4H3 |

InChI Key |

FFDQOLNELGLDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Tert-butylpyridin-2-YL)ethanone typically involves the reaction of 5-tert-butyl-2-pyridinecarboxaldehyde with a suitable reagent to introduce the ethanone group . One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production .

Chemical Reactions Analysis

1-(5-Tert-butylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from -20°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, acids, and substituted pyridines .

Scientific Research Applications

1-(5-Tert-butylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Tert-butylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-(5-Tert-butylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

2-Acetylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

5-Tert-butyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity and applications.

1-(2-Pyridyl)ethanone:

The uniqueness of this compound lies in the presence of both the tert-butyl and ethanone groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications .

Biological Activity

1-(5-Tert-butylpyridin-2-YL)ethanone, a compound with significant potential in various biological contexts, has garnered attention for its pharmacological properties and interactions with biological systems. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant experimental findings.

Chemical Structure and Properties

Molecular Formula: C12H15N

Molecular Weight: 189.25 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(=O)C1=CC=C(N=C1C(C)(C)C)C=C2C=CC=CC=C2

The compound features a pyridine ring substituted with a tert-butyl group, which enhances its lipophilicity and may influence its interaction with biological membranes.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it may interact with enzymes related to the central nervous system or metabolic syndromes.

- Receptor Modulation: It has shown potential as a modulator of various receptors, influencing signaling pathways that are critical in pain management and neuroprotection.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases.

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

Neuroprotection in Animal Models:

A study conducted on mice models of neurodegeneration demonstrated that administration of this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups. -

Antimicrobial Efficacy:

Clinical trials assessing the compound's efficacy against skin infections showed promising results, with a notable reduction in infection rates among treated patients compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.